

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Pyrazinamide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Pifazin	
Cat. No.:	B1205481	Get Quote

Disclaimer: The term "**Pifazin**" is not a recognized pharmaceutical agent. This guide assumes the user intended to research "Pyrazinamide," a first-line medication for the treatment of tuberculosis. All information herein pertains to Pyrazinamide.

This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of pyrazinamide, tailored for researchers, scientists, and drug development professionals. It includes detailed data, experimental methodologies, and visual representations of key pathways and processes.

Pharmacokinetics

Pyrazinamide is well-absorbed orally and widely distributed throughout the body, including into the cerebrospinal fluid.[1][2] Its pharmacokinetic profile is crucial for its efficacy in treating tuberculosis, particularly its ability to penetrate and act in the acidic environment of macrophages and inflamed tissues.[1][3]

Absorption

Pyrazinamide is rapidly and almost completely absorbed from the gastrointestinal tract.[4] The oral bioavailability is approximately 90%.[5]

Distribution



Following absorption, pyrazinamide distributes extensively into body tissues and fluids, including the lungs, kidneys, and cerebrospinal fluid, which is particularly important for treating tuberculous meningitis.[1][2]

Metabolism

Pyrazinamide is a prodrug that is primarily metabolized in the liver.[1][4] It is hydrolyzed by the enzyme pyrazinamidase (encoded by the pncA gene) within Mycobacterium tuberculosis to its active form, pyrazinoic acid (POA).[5][6] In the human body, pyrazinamide is also metabolized to pyrazinoic acid, which is then hydroxylated to 5-hydroxypyrazinoic acid.

Excretion

The metabolites of pyrazinamide are primarily cleared by the kidneys.[1] The parent drug is also renally cleared.[5] The half-life of pyrazinamide is approximately 9 to 10 hours.[1]

Pharmacodynamics

Pyrazinamide is a unique antitubercular agent with bactericidal activity, particularly against semi-dormant mycobacteria residing in acidic environments.[6][7] This "sterilizing" action is critical for shortening the duration of tuberculosis therapy.[6][7]

Mechanism of Action

The precise mechanism of action of pyrazinamide is complex and thought to involve multiple targets.[7] The primary mechanism involves the accumulation of its active form, pyrazinoic acid, within the mycobacterium.[7][8]

- Conversion to Active Form: Pyrazinamide diffuses into M. tuberculosis, where the bacterial enzyme pyrazinamidase converts it to pyrazinoic acid.[6][8]
- Accumulation in Acidic Environment: In an acidic environment (pH 5 to 6), pyrazinoic acid is protonated and is thought to diffuse back into the bacillus, leading to its accumulation.[7][8]
- Disruption of Cellular Functions: The accumulation of pyrazinoic acid is believed to disrupt several vital cellular functions, including:



- Inhibition of Fatty Acid Synthase I (FAS-I): Pyrazinoic acid has been proposed to inhibit FAS-I, an enzyme essential for the synthesis of mycolic acids, a key component of the mycobacterial cell wall.[3][6]
- Disruption of Membrane Potential and Energy Production: The accumulation of the acidic pyrazinoic acid may disrupt the membrane potential and interfere with energy production.
 [4][8]
- Inhibition of Trans-translation: Pyrazinoic acid has also been suggested to bind to the ribosomal protein S1 (RpsA) and inhibit trans-translation, a process that helps bacteria survive under stress.[7][8]

Data Presentation

The following tables summarize key quantitative data regarding the pharmacokinetics and pharmacodynamics of pyrazinamide.

Table 1: Pharmacokinetic Parameters of Pyrazinamide

Parameter	Value	Reference
Bioavailability (Oral)	~90%	[5]
Time to Peak Plasma Concentration (Tmax)	2 to 4 hours	[1]
Half-life (t½)	9 - 10 hours	[1]
Distribution	Widely distributed, including CSF	[1][2]
Metabolism	Hepatic	[1][4]
Excretion	Renal	[1]

Table 2: Pharmacodynamic Parameters of Pyrazinamide



Parameter	Value	Reference
Activity	Bactericidal	[1]
Spectrum of Activity	Mycobacterium tuberculosis complex	[6]
Optimal pH for Activity	Acidic (pH 5.0-5.5)	[3][8]
Minimal Inhibitory Concentration (MIC) at pH 5.5	20 mg/L	[3]
Primary Mechanism of Resistance	Mutations in the pncA gene	[6][7]

Experimental Protocols Analysis of Pyrazinamide Pharmacokinetics in Clinical Trials

A common methodology for analyzing pyrazinamide pharmacokinetic data in clinical trials involves population nonlinear mixed-effects modeling. This approach was utilized in the Study 31/ACTG A5349, a large Phase 3 randomized controlled trial.[9][10][11]

Objective: To characterize pyrazinamide pharmacokinetic parameters, identify risk factors for drug exposure variability, and evaluate the relationship between exposure and efficacy/safety outcomes.[10][11]

Methodology:

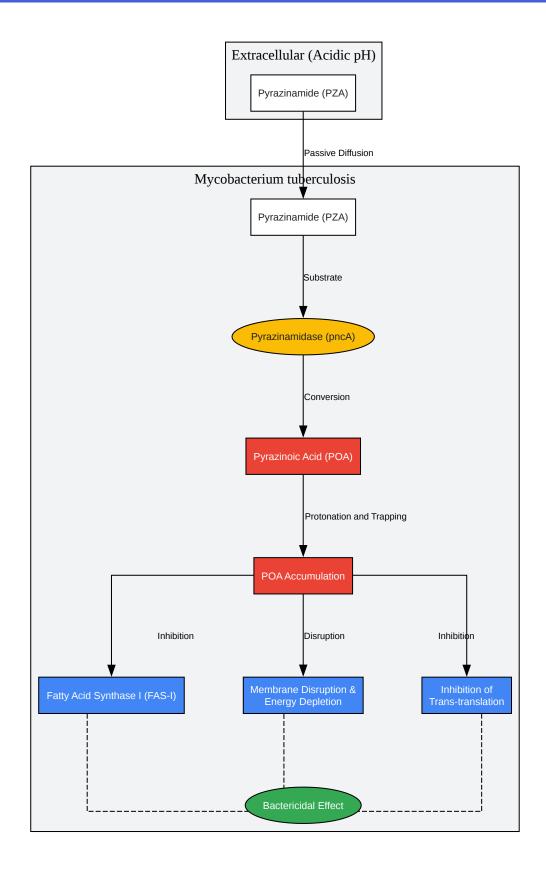
- Study Design: A Phase 3, randomized, controlled clinical trial (NCT02410772).[10][11]
- Dosing: Pyrazinamide was administered once daily, with doses based on weight bands (e.g., 1,000 mg for 40 to <55 kg, 1,500 mg for 55–75 kg, and 2,000 mg for >75 kg).[12]
- Sample Collection: Plasma samples were collected from participants at various time points between weeks 2 and 8 of treatment. A subset of participants underwent intensive sampling at 0.5, 3, 5, 9, 12, and 24 hours after dosing.[12]



- Pharmacokinetic Analysis: Steady-state pharmacokinetic data were analyzed using
 population nonlinear mixed-effects models.[10][11] This statistical method allows for the
 estimation of typical population pharmacokinetic parameters and the variability between
 individuals.
- Exposure-Response Analysis: The contribution of pyrazinamide exposure (e.g., Area Under the Curve AUC) to long-term efficacy was evaluated using parametric time-to-event models. The relationship with safety outcomes was assessed using logistic regression.[10][11]

Mandatory Visualizations Signaling Pathways and Experimental Workflows





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Caption: Mechanism of action of Pyrazinamide in Mycobacterium tuberculosis.





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Caption: Workflow for a typical population pharmacokinetic study.

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 To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Pyrazinamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1205481#pharmacokinetics-and-pharmacodynamics-of-pifazin]

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